molecular formula C20H22ClN3O3S B399729 N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide

N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide

Cat. No.: B399729
M. Wt: 419.9g/mol
InChI Key: AICPNPHXOIUOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a butanoylamino group, a chlorophenyl group, a carbamothioyl group, and an ethoxybenzamide group.

Properties

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.9g/mol

IUPAC Name

N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide

InChI

InChI=1S/C20H22ClN3O3S/c1-3-5-18(25)22-14-8-11-16(21)17(12-14)23-20(28)24-19(26)13-6-9-15(10-7-13)27-4-2/h6-12H,3-5H2,1-2H3,(H,22,25)(H2,23,24,26,28)

InChI Key

AICPNPHXOIUOBJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:

    Formation of the butanoylamino group: This can be achieved by reacting butanoic acid with an amine under suitable conditions.

    Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be done using chlorinating agents such as thionyl chloride.

    Formation of the carbamothioyl group: This involves the reaction of an isothiocyanate with an amine.

    Introduction of the ethoxybenzamide group: This can be achieved by reacting ethoxybenzoic acid with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

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